3-[(1,1-Dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid 3-[(1,1-Dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 124802-88-6
VCID: VC20889187
InChI: InChI=1S/C10H10N2O4S2/c13-9(14)5-6-17-10-11-7-3-1-2-4-8(7)18(15,16)12-10/h1-4H,5-6H2,(H,11,12)(H,13,14)
SMILES: C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCCC(=O)O
Molecular Formula: C10H10N2O4S2
Molecular Weight: 286.3 g/mol

3-[(1,1-Dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid

CAS No.: 124802-88-6

Cat. No.: VC20889187

Molecular Formula: C10H10N2O4S2

Molecular Weight: 286.3 g/mol

* For research use only. Not for human or veterinary use.

3-[(1,1-Dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid - 124802-88-6

Specification

CAS No. 124802-88-6
Molecular Formula C10H10N2O4S2
Molecular Weight 286.3 g/mol
IUPAC Name 3-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid
Standard InChI InChI=1S/C10H10N2O4S2/c13-9(14)5-6-17-10-11-7-3-1-2-4-8(7)18(15,16)12-10/h1-4H,5-6H2,(H,11,12)(H,13,14)
Standard InChI Key GEVFULOWBFWLLQ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCCC(=O)O
Canonical SMILES C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCCC(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator